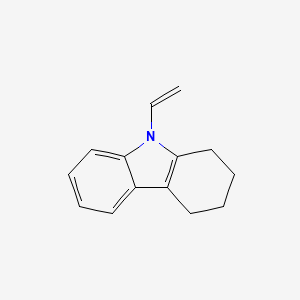

N-vinyl-tetrahydrocarbazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H15N |

|---|---|

Molecular Weight |

197.27 g/mol |

IUPAC Name |

9-ethenyl-1,2,3,4-tetrahydrocarbazole |

InChI |

InChI=1S/C14H15N/c1-2-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h2-3,5,7,9H,1,4,6,8,10H2 |

InChI Key |

BCFAZFGWDQRUTC-UHFFFAOYSA-N |

Canonical SMILES |

C=CN1C2=C(CCCC2)C3=CC=CC=C31 |

Origin of Product |

United States |

Synthetic Methodologies for N Vinyl Tetrahydrocarbazole and Its Derivatives

Direct Vinylation Strategies from Tetrahydrocarbazole Core

Direct vinylation methods offer a straightforward approach to N-vinyl-tetrahydrocarbazole by forming a carbon-nitrogen bond between the nitrogen atom of the tetrahydrocarbazole heterocycle and a vinyl group source.

Calcium Carbide-Mediated Vinylation Protocols

A simple and efficient method for the synthesis of this compound involves the use of calcium carbide (CaC2) as the acetylene (B1199291) source. researchgate.netmdpi.com This approach avoids the need for handling gaseous acetylene under high pressure. researchgate.net The reaction is typically carried out in the presence of a base, such as potassium hydroxide (B78521) (KOH), and often with the addition of potassium fluoride (B91410) (KF) in a solvent like dimethyl sulfoxide (B87167) (DMSO). mdpi.comresearchgate.net The combination of CaC2, KOH, and KF has been described as a solid acetylene reagent system. mdpi.com Water is also a crucial component in this system. researchgate.net This method has been successfully applied to a range of secondary amines, including carbazoles and their derivatives. mdpi.comnih.gov The use of KF is noted to be important for the efficient transformation, potentially by contributing to the reactivity of calcium carbide and allowing for a controlled release of acetylene. mdpi.com

Table 1: Calcium Carbide-Mediated Vinylation of Tetrahydrocarbazole

| Reactants | Base/Additive | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Tetrahydrocarbazole, CaC2 | KOH, KF, H2O | DMSO | Good | mdpi.com |

| Secondary Amines (general), CaC2 | KOH, KF | DMSO | Good | mdpi.comnih.gov |

Vinyl Exchange Reactions Utilizing Metal Catalysis

Vinyl exchange reactions, also known as transvinylation, represent another significant route to N-vinyl compounds. mdpi.com This method typically involves the reaction of the N-H bond of a heterocyclic compound with a vinyl group donor, such as vinyl acetate (B1210297), in the presence of a metal catalyst. mdpi.com While broadly applied for the synthesis of N-vinyl derivatives of various nitrogenous bases like imidazoles, triazoles, and carbazoles, specific details on metal-catalyzed vinyl exchange for tetrahydrocarbazole require further investigation. mdpi.com Transition metal catalysis, in general, provides an efficient and selective means of introducing vinyl moieties onto organic molecules. researchgate.net

Base-Mediated Hydroamination of Alkynes

The base-mediated hydroamination of alkynes is an atom-economical and waste-free process for forming N-vinyl compounds. nih.gov This method involves the addition of an amine across the triple bond of an alkyne. nih.gov The presence of a base, which can be inorganic (hydroxides, phosphates, carbonates) or organic, facilitates the nucleophilic attack of the nitrogen atom on the alkyne. nih.gov This strategy is considered superior to other methods that may involve stoichiometric use of toxic reagents. nih.gov While this is a general strategy for N-vinylation, its specific application to tetrahydrocarbazole using various base and alkyne combinations is a subject of research interest. nih.govorganic-chemistry.org

Vinylation via Vinyl Selenones and Azoles

A more recent and transition-metal-free approach to N-vinylation involves the use of vinyl selenones. researchgate.netmdpi.comnih.gov In this method, N-vinyl azoles are synthesized through an addition/elimination cascade process between a vinyl selenone and an azole in the presence of a base like potassium hydroxide. mdpi.comnih.govsemanticscholar.org This reaction proceeds under mild conditions and demonstrates tolerance for a variety of aromatic and aliphatic vinyl selenones and different azole structures, yielding terminal N-vinyl azoles in moderate to high yields. mdpi.comnih.gov The extension of this methodology to include tetrahydrocarbazole as the N-H containing substrate presents a potential synthetic route. researchgate.net

Construction of the Tetrahydrocarbazole Ring System with N-vinyl Moiety

An alternative synthetic strategy involves forming the tetrahydrocarbazole ring system from precursors that already contain the N-vinyl group. This approach often utilizes cycloaddition reactions.

Diels-Alder Reactions and Related Cycloadditions

The Diels-Alder reaction is a powerful tool for the construction of cyclic and polycyclic systems, including the tetrahydrocarbazole framework. nih.govsorbonne-universite.frrsc.org In this context, a vinylindole derivative acts as the diene, which reacts with a suitable dienophile to form the tetrahydrocarbazole ring. To synthesize this compound using this method, one would start with an N-vinyl-indole derivative. For instance, the reaction of 1-benzyl-2-vinylindole has been used to prepare N-benzyl-tetrahydrocarbazole derivatives, demonstrating the feasibility of using N-substituted vinylindoles in Diels-Alder reactions. cdnsciencepub.com

Recent advancements have also explored visible light-promoted radical cation [4+2] cycloadditions between 2-vinylindoles and conjugated alkenes to produce complex tetrahydrocarbazoles with good yields and diastereoselectivity. rsc.org Furthermore, gold-catalyzed formal [4+2] cycloadditions of vinyl indoles with N-allenamides have been shown to yield tetrahydrocarbazole derivatives. rsc.org These modern cycloaddition strategies could potentially be adapted to start from N-vinyl-indole precursors to directly generate this compound.

Visible Light-Mediated Photoclick Reactions for Tetrahydrocarbazole Motif Formation

Visible light-induced photoclick chemistry has emerged as a potent tool for organic synthesis, offering high selectivity and efficiency under mild conditions. chemrxiv.org A notable application is the radical [4+2] cycloaddition of redox-active indole (B1671886) N-hydroxyphthalimide esters with electron-deficient alkenes. nih.gov This method provides a direct route to functionalized tetrahydrocarbazoles. nih.gov

Researchers have successfully employed organic photosensitizers like Rose Bengal under green light, achieving yields of up to 82%. nih.gov Alternatively, using [Ru(bpy)3]Cl2·6H2O as a photocatalyst with blue light irradiation has led to even higher yields, reaching up to 93%. nih.gov These reactions are typically base-free and proceed under mild conditions, highlighting their practicality. nih.gov

Another innovative approach involves the use of bench-stable acceptor-acceptor diazo compounds, known as diazoenals. chemrxiv.org These compounds, upon irradiation with visible light, generate free enalcarbene intermediates that can react with vinyl arenes to form cyclopropane-fused tetrahydrocarbazole motifs. chemrxiv.orgchemrxiv.org This method is notable for its ability to create complex structures with up to five stereocenters in excellent yield and diastereoselectivity, often under aqueous conditions. chemrxiv.orgchemrxiv.org

A proposed mechanism for the reaction with diazoenals involves the initial generation of a transient singlet dienalcarbene from the diazoenal via visible light. This is followed by a rapid thermal 2π-electrocyclization to form a highly strained enal-cyclopropene intermediate. A subsequent dearomative styryl-Diels-Alder reaction with a styrene (B11656) leads to the formation of the cyclopropane-fused tetrahydrocarbazole. chemrxiv.org

Gold-Catalyzed Intermolecular Cycloaddition of Vinyl Indoles with N-Allenamides

Gold catalysis has proven to be a valuable tool for the synthesis of tetrahydrocarbazole derivatives. A significant development is the gold-catalyzed formal [4+2] cycloaddition of vinyl indoles with N-allenamides. rsc.orgrsc.org This intermolecular reaction offers a modular approach to constructing the tetrahydrocarbazole scaffold. rsc.org

The choice of substituent on the indole's nitrogen atom and the reaction conditions can selectively produce isomeric tetrahydrocarbazoles. rsc.org For instance, using a carbamate-bearing vinyl indole with an allenamide in the presence of a cationic gold catalyst like [Au(PPh3)(NTf2)] can yield the desired tetrahydrocarbazole. rsc.org The reaction is believed to proceed through an intermediate where the electrophilicity of the vinyl's β-carbon is enhanced, facilitating ring closure. rsc.org This methodology has also been extended to multicomponent reactions involving two allene (B1206475) molecules. rsc.orgrsc.org

Furthermore, enantioselective versions of this cycloaddition have been developed using gold(I)/chiral phosphoramidite (B1245037) complexes. nih.gov Interestingly, the reaction pathway, whether a [2+2] or [4+2] cycloaddition, can be influenced by the electronic nature of the N-substituent on the 3-styrylindoles. nih.gov This allows for the selective synthesis of either optically active cyclobutanes or tetrahydrocarbazoles. nih.gov

Domino Synthetic Strategies for Polyfunctionalized Tetrahydrocarbazoles

Domino reactions, also known as tandem or cascade reactions, offer an efficient pathway to complex molecules in a single pot. For the synthesis of polyfunctionalized tetrahydrocarbazoles, domino Diels-Alder reactions have been particularly effective. beilstein-journals.orgbeilstein-archives.orgbeilstein-journals.org These strategies often involve the in situ generation of reactive 2-vinyl- or 3-vinylindoles, which then undergo a Diels-Alder reaction with a suitable dienophile. beilstein-journals.orgbeilstein-archives.orgbeilstein-journals.org

One such strategy involves the reaction of 3-(indol-3-yl)maleimides with chalcones, catalyzed by p-toluenesulfonic acid (p-TsOH), to form diastereomeric tetrahydropyrrolo[3,4-c]carbazoles. beilstein-archives.orgbeilstein-journals.org These intermediates can then be aromatized to the corresponding carbazole (B46965) derivatives through oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). beilstein-archives.orgbeilstein-journals.org This one-pot, two-step process is highly efficient and utilizes readily available starting materials. beilstein-archives.org

Another domino approach involves a bis-vinylogous Michael/Michael/retro-Michael reaction cascade, which can be viewed as a formal [4+2] cycloaddition. thieme-connect.com This method can lead to the formation of chiral, enantiopure, and polyfunctionalized 2,9-dihydro-1H-carbazole-3-carboxaldehydes. thieme-connect.com

Functionalization of Tetrahydrocarbazole Precursors

The modification of the tetrahydrocarbazole core is crucial for tuning its properties and generating diverse derivatives. C–H functionalization has emerged as a powerful strategy for this purpose.

Rhodium(III)-Catalyzed C–H Olefination

Rhodium(III) catalysts have been effectively used for the direct olefination of tetrahydrocarbazoles. nih.govrsc.org This method typically employs an N,N-dimethylcarbamoyl protecting group to direct the C–H activation. nih.govrsc.org A key advantage of this protocol is its ability to be performed in water, making it an environmentally friendly approach. nih.govrsc.org The reaction exhibits a broad substrate scope and good tolerance for various functional groups. nih.govrsc.org

The proposed catalytic cycle begins with the formation of an active cationic rhodium complex, which then undergoes C–H functionalization with the tetrahydrocarbazole substrate to form a six-membered rhodacycle. nih.gov Subsequent olefin insertion and β-hydride elimination yield the desired olefinated product and regenerate the catalyst. nih.gov This methodology has been successfully applied to the synthesis of various evodiamine (B1670323) derivatives. nih.govrsc.org

Regioselective Deuteration Approaches

The introduction of deuterium (B1214612) into organic molecules is important for mechanistic studies and for developing isotopically labeled compounds. nih.gov Metal-catalyzed C–H activation provides an elegant method for regioselective deuteration. nih.gov

Building upon the rhodium-catalyzed olefination methodology, a regioselective deuteration of tetrahydrocarbazoles has been achieved. nih.gov In this process, D₂O serves as both the deuterium source and the solvent, making it an economical and environmentally benign method. nih.govacs.org The reaction proceeds under similar conditions to the olefination, utilizing a rhodium catalyst to facilitate the hydrogen-isotope exchange at a specific position on the tetrahydrocarbazole ring. nih.govacs.org

Green Chemistry Approaches in Tetrahydrocarbazole Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of tetrahydrocarbazole synthesis, several eco-friendly methods have been developed.

One approach utilizes microwave irradiation to accelerate reactions, often in the absence of a solvent. asianpubs.orgresearchgate.net For example, the synthesis of a tetrahydrocarbazole derivative from acetyltetrahydrocarbazole was achieved in just 120 seconds with an 88% yield under microwave conditions, compared to 3 hours and a 71% yield using conventional heating. asianpubs.org

The use of ionic liquids as catalysts and solvents is another green strategy. acgpubs.org 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]) has been shown to be an efficient, reusable, and non-toxic catalyst for the Fischer indole synthesis of tetrahydrocarbazoles. acgpubs.org This method offers simple workup procedures and the potential for large-scale industrial applications. acgpubs.org

Furthermore, photochemical methods that utilize visible light as a renewable energy source contribute to greener synthesis. nih.govjove.com The C-H functionalization of tetrahydrocarbazoles via intermediate peroxides (CHIPS) is one such example. nih.govjove.com This two-step process uses visible light, a photosensitizer, and elemental oxygen to generate a hydroperoxide, which is then reacted with a nucleophile. nih.govjove.com This avoids the need for harsh oxidants and high temperatures. nih.govjove.com

Catalytic Methods Using Environmentally Benign Conditions

The development of catalytic systems that operate under environmentally friendly conditions is a cornerstone of modern synthetic chemistry. For the synthesis of tetrahydrocarbazole derivatives, several approaches have been explored that minimize the use of hazardous reagents and solvents.

One notable approach involves the use of solid acid catalysts, such as K10-montmorillonite clay, for Fischer indole synthesis to produce tetrahydrocarbazoles. rsc.org This method offers advantages like operational simplicity, high yields, and the potential for catalyst reuse. rsc.orgscispace.com For instance, the synthesis of 1,2,3,4-tetrahydrocarbazole (B147488) using K10 clay as a catalyst in methanol (B129727) has been reported to be efficient. rsc.org The use of ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim(BF4)]), has also been demonstrated as an effective and reusable catalyst for the synthesis of tetrahydrocarbazoles and related indole derivatives. scispace.com This method boasts high yields and shorter reaction times, and the ionic liquid can be reused for several consecutive reactions without a significant drop in catalytic activity. scispace.com

Furthermore, the synthesis of tetrahydrocarbazoles has been achieved using a photocatalyzed oxidation of tetrahydrocarbazole with elemental oxygen, followed by an acid-catalyzed nucleophilic substitution. nih.gov This two-step procedure is advantageous as it uses readily available and inexpensive oxygen as the oxidant and can be performed under mild conditions. nih.gov The first step, a photocatalyzed oxidation, generates a hydroperoxide intermediate which can then react with a nucleophile in the presence of an acid catalyst to form the desired functionalized tetrahydrocarbazole. nih.gov

The following table summarizes the key features of these environmentally benign catalytic methods:

| Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| K10-Montmorillonite Clay | Fischer Indole Synthesis | Reusable, high yields, operational simplicity | rsc.org |

| [bmim(BF4)] (Ionic Liquid) | Fischer Indole Synthesis | Reusable, high yields, shorter reaction times | scispace.com |

| Rose Bengal (Photocatalyst) | Photocatalyzed Oxidation | Uses O2 as oxidant, mild conditions | nih.gov |

Electrochemical Routes to Tetrahydrocarbazole

Electrochemical synthesis has emerged as a powerful and green alternative to traditional chemical methods, often avoiding the need for harsh reagents and transition-metal catalysts. rsc.orgrsc.org Several electrochemical strategies have been successfully applied to the synthesis of functionalized tetrahydrocarbazoles.

One such method involves the sulfonylation-triggered cyclization of indole derivatives. rsc.orgrsc.org This approach utilizes easily accessible indole derivatives and sodium sulfinates to construct functionalized tetrahydrocarbazoles under electrochemical conditions. rsc.orgrsc.org The reaction proceeds through a sequence of sulfonylation, cycloaddition, and deprotonation, and is notable for its avoidance of transition-metal catalysts and chemical oxidizing agents. rsc.orgrsc.org This method demonstrates good functional group tolerance and provides a green and efficient pathway to sulfonylalkyl-substituted tetrahydrocarbazoles. rsc.orgrsc.org

Another electrochemical approach focuses on the annulation of indole-tethered alkynes with sulfinates as sulfonyl sources, leading to the formation of exocyclic alkenyl tetrahydrocarbazoles. acs.org This reaction is characterized by its convenient operation, broad substrate scope, and high E-stereoselectivity. acs.org The process is carried out under mild conditions and utilizes readily available starting materials, offering an efficient route to functionalized tetrahydrocarbazole derivatives. acs.org

Furthermore, an electrochemical method for the synthesis of tetrahydrocarbazole itself has been reported, involving the reaction of cyclohexanone (B45756) and phenylhydrazine (B124118) hydrochloride. mdpi.com An improved yield was observed when using ethanol (B145695) as the solvent in the presence of a catalytic amount of tetrabutylammonium (B224687) iodide (TBAI) under a low voltage. mdpi.com

The table below provides a summary of these electrochemical routes:

| Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Sulfonylation-triggered cyclization | Indole derivatives and sodium sulfinates | Transition-metal-free, avoids chemical oxidants | rsc.orgrsc.org |

| Annulation of indole-tethered alkynes | Indole-tethered terminal alkynes and sulfinates | High E-stereoselectivity, broad substrate scope | acs.org |

| Synthesis from cyclohexanone | Cyclohexanone and phenylhydrazine hydrochloride | Improved yield with TBAI catalyst | mdpi.com |

Phase-Transfer Catalysis in N-vinyl Compound Synthesis

Phase-transfer catalysis (PTC) is a valuable technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases. fzgxjckxxb.com This methodology is particularly useful in "green chemistry" as it can reduce the need for organic solvents and often allows for milder reaction conditions. fzgxjckxxb.com While specific examples of PTC for the direct synthesis of this compound are not extensively detailed in the provided search results, the principles of PTC are highly relevant to the synthesis of N-vinyl compounds in general.

The synthesis of N-vinyl derivatives can be achieved through the vinylation of secondary amines using reagents like calcium carbide in the presence of a suitable catalyst. researchgate.net PTC can be employed in such reactions to enhance the reaction rate and yield by facilitating the transfer of the deprotonated amine from an aqueous or solid phase to an organic phase containing the vinylating agent.

Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, phosphonium (B103445) salts, crown ethers, and polyethylene (B3416737) glycols (PEGs), are instrumental in these processes. fzgxjckxxb.com These catalysts form an ion pair with the anionic reactant, which is then soluble in the organic phase, allowing the reaction to proceed. acs.org The efficiency of PTC is influenced by several factors, including the structure of the catalyst, the solvent system, and the presence of water. acs.org

The following table outlines common phase-transfer catalysts and their general properties:

| Catalyst Type | Properties | Reference |

|---|---|---|

| Quaternary Ammonium Salts | Inexpensive, moderately stable, widely used | fzgxjckxxb.com |

| Phosphonium Salts | More thermally stable than ammonium salts, widely used | fzgxjckxxb.com |

| Crown Ethers | Effective for solid-liquid PTC | acs.org |

| Polyethylene Glycols (PEGs) | Thermally stable | acs.org |

Stereoselective Control in Tetrahydrocarbazole Synthesis

Achieving stereoselective control in the synthesis of tetrahydrocarbazoles is crucial, as the biological activity of these compounds can be highly dependent on their stereochemistry. Several innovative strategies have been developed to construct tetrahydrocarbazole frameworks with high levels of diastereo- and enantioselectivity.

One effective approach is a Michael-Mannich annelation strategy. acs.orgacs.org This method involves the regio- and stereocontrolled condensation of indoles with electron-deficient 1,3-dienes. acs.orgacs.org The reaction, which can be considered a formal [4+2] cycloaddition, proceeds through a Michael-Mannich cascade to afford highly functionalized tetrahydrocarbazoles as single diastereoisomers. acs.orgacs.org The use of a Lewis acid, such as anhydrous MgBr₂, can enhance the regioselectivity of the reaction. acs.orgacs.org

Another powerful method is the domino Michael-Henry reaction. rsc.orgrsc.org This approach allows for the one-step synthesis of densely functionalized tetrahydrocarbazoles from methyl 3-formyl-1H-indole-2-acetates and β-nitrostyrenes. rsc.orgrsc.org The use of an organocatalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), can promote the reaction. rsc.orgrsc.org Furthermore, high levels of enantioselectivity (up to 92% ee) and diastereoselectivity (up to 12:1 dr) can be achieved using a chiral organocatalyst like 9-O-benzylcupreidine. rsc.orgrsc.org

An aminocatalytic remote [4+2] annulation reaction between indole-tethered enals and olefinic pyrazolones has also been reported for the synthesis of tetrahydrocarbazole spiropyrazolones. researchgate.net This method provides the desired products in good yields with excellent diastereo- and enantiomeric ratios. researchgate.net

The table below summarizes these stereoselective synthetic strategies:

| Method | Key Features | Catalyst/Reagent | Stereoselectivity | Reference |

|---|---|---|---|---|

| Michael-Mannich Annelation | Regio- and stereocontrolled condensation | Anhydrous MgBr₂ | Single diastereoisomer | acs.orgacs.org |

| Domino Michael-Henry Reaction | One-step synthesis of highly functionalized products | DABCO or 9-O-benzylcupreidine | High enantio- and diastereoselectivity | rsc.orgrsc.org |

| Aminocatalytic [4+2] Annulation | Synthesis of spiropyrazolones | Aminocatalyst | Excellent diastereo- and enantiomeric ratios | researchgate.net |

Polymerization Studies of N Vinyl Tetrahydrocarbazole

Free Radical Polymerization: Mechanism and Kinetics

The free radical polymerization of N-vinyl monomers like N-vinyl-tetrahydrocarbazole is a chain reaction involving initiation, propagation, and termination steps. fiveable.me The process is typically initiated by the thermal or photochemical decomposition of an initiator molecule to generate free radicals. uomustansiriyah.edu.iq

Mechanism:

Initiation: An initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, decomposes to form primary radicals (R•). monash.edu These radicals then add to the vinyl group of the this compound monomer (M) to form a monomer radical (RM•). fiveable.me

I → 2R•

R• + M → RM•

Propagation: The newly formed monomer radical rapidly adds to subsequent monomer molecules, leading to the growth of the polymer chain. fiveable.me

RM• + M → RM₂• → ... → RMₙ•

Termination: The growth of polymer chains is terminated by either combination, where two growing chains couple to form a single polymer chain, or disproportionation, which involves the transfer of a hydrogen atom from one radical chain to another, resulting in two polymer chains (one saturated and one unsaturated). fiveable.me

RMₙ• + RMₘ• → RMₙ₋ₘR (Combination)

RMₙ• + RMₘ• → RMₙH + RMₘ(-H) (Disproportionation)

Kinetics:

The rate of polymerization (Rₚ) in free radical polymerization is dependent on the concentrations of the monomer ([M]) and the initiator ([I]). fiveable.me Generally, the rate of polymerization is directly proportional to the monomer concentration and to the square root of the initiator concentration. uomustansiriyah.edu.iq

Rₚ = kₚ[M][M•]

Where kₚ is the propagation rate constant and [M•] is the concentration of propagating radicals. Under steady-state conditions, where the rate of initiation equals the rate of termination, the concentration of radicals is proportional to the square root of the initiator concentration. fiveable.me

Studies on the free radical polymerization of the related N-vinylcarbazole have shown that the kinetics can be influenced by factors such as the choice of initiator and solvent. For instance, the use of benzoyl peroxide as an initiator for NVC polymerization has been reported to involve both radical and ionic processes. monash.edu

Cationic Polymerization: Mechanism and Kinetics

N-vinyl monomers are highly susceptible to cationic polymerization due to the electron-donating nature of the nitrogen atom, which can stabilize the propagating carbocation. esf.edu

Mechanism:

Initiation: Cationic polymerization is initiated by electrophilic species, such as protonic acids (e.g., HClO₄) or Lewis acids (e.g., BF₃, AlCl₃), often in the presence of a co-catalyst like water. mit.edu The initiator generates a carbocation from the monomer.

Propagation: The carbocationic active center then reacts with another monomer molecule, regenerating the carbocation at the chain end and leading to polymer growth. nih.gov

Chain Transfer and Termination: The propagating chain can be terminated or transferred to a monomer, solvent, or counter-ion. mit.edu These transfer reactions are a significant consideration in cationic polymerization and can limit the achievable molecular weight.

Kinetics:

Cationic polymerizations are typically very rapid, even at low temperatures. mit.edu The kinetics are often complex and can be influenced by the solvent polarity, the nature of the counter-ion, and the presence of impurities. For N-vinylcarbazole, kinetic studies have been performed using various initiators, such as p-chloranil, where the rate of polymerization was found to be dependent on both monomer and initiator concentrations. esf.edu Pseudo-first-order kinetics have been observed in the stereoselective cationic polymerization of NVC. nih.gov

Controlled/Living Polymerization Techniques for N-vinyl Monomers

To overcome the limitations of conventional free radical and cationic polymerizations, such as poor control over molecular weight and broad molecular weight distributions, controlled/living polymerization techniques have been explored for N-vinyl monomers.

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization (Contextualized from N-vinylcarbazole)

RAFT polymerization is a versatile method for controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and narrow polydispersity indices. mdpi.com The control is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. mdpi.com

The application of RAFT to N-vinylcarbazole has been challenging due to the high reactivity of the propagating radicals. mdpi.com However, successful RAFT polymerization of NVC has been achieved using specific CTAs, such as trithiocarbonates, which provide good control over the polymerization. rsc.orgresearchgate.net Xanthates and dithiocarbamates have also been used with some success. mdpi.comresearchgate.net The choice of the R and Z groups on the CTA is crucial for achieving good control over the polymerization of less-activated monomers like NVC. nih.gov

Influence of Monomer Structure and Substituents on Polymerization Behavior

The structure of the monomer plays a critical role in its polymerization behavior. For this compound, the partial hydrogenation of the carbazole (B46965) ring, as compared to NVC, is expected to influence its electronic and steric properties. The reduced aromaticity in the tetrahydrocarbazole moiety may slightly decrease the electron-donating ability of the nitrogen atom, potentially affecting the reactivity of the vinyl group in both radical and cationic polymerization.

Furthermore, the presence of substituents on the carbazole or tetrahydrocarbazole ring can significantly alter polymerization characteristics. Electron-donating groups generally enhance the rate of cationic polymerization, while electron-withdrawing groups can favor radical polymerization. fiveable.me The position of the substituent can also have a steric effect on the approach of the monomer to the growing polymer chain.

Synthesis of Linear and Cross-linked Poly(this compound)

Linear Polymers: The synthesis of linear poly(this compound) can be achieved through the polymerization methods described above, such as free radical and cationic polymerization, as well as controlled techniques like RAFT. The choice of polymerization method will determine the properties of the resulting linear polymer, including its molecular weight and polydispersity.

Cross-linked Polymers: Cross-linked networks of poly(this compound) can be prepared by incorporating a divinyl comonomer, or a cross-linking agent, during the polymerization process. researchgate.net For instance, photopolymerization in the presence of a crosslinking agent like diethylene glycol diacrylate can be employed to form hydrogels. nih.gov The properties of the resulting cross-linked polymer, such as swelling behavior and mechanical strength, can be tailored by adjusting the concentration of the cross-linking agent. researchgate.net

Oligomerization Processes and Characterization

Oligomers are low molecular weight polymers. The synthesis of oligo(this compound) can be achieved by adjusting the polymerization conditions to favor the formation of shorter chains, for example, by using a higher concentration of a chain transfer agent in free radical polymerization.

A study on the free-radical cooligomerization of a related monomer, N-vinyl-4,5,6,7-tetrahydroindole, with butyl vinyl ether has shown that the reaction can be complicated by intramolecular cyclization. researchgate.net This suggests that similar side reactions might occur during the oligomerization of this compound. The resulting oligomers can be characterized by various techniques, including NMR spectroscopy to determine their structure and GPC/SEC to analyze their molecular weight and distribution.

Spectroscopic and Photophysical Characterization of N Vinyl Tetrahydrocarbazole Systems

UV-Vis Absorption Spectroscopy: Electronic Transitions and Extinction Coefficients

The electronic absorption spectra of carbazole (B46965) derivatives are characterized by distinct bands arising from π → π* transitions within the aromatic system. For N-substituted carbazoles, the absorption spectrum typically shows two main bands. In the case of N-ethylcarbazole, a close structural analog to N-vinyl-tetrahydrocarbazole, these bands are observed in the UV region. The electronic properties of the ground state of the carbazole moiety are more significantly perturbed by substitution at the 2-position of the thiophene (B33073) ring in N-thienylcarbazoles compared to substitution at the 3-position, suggesting that the point of attachment of a substituent can influence the absorption spectrum.

The solvent environment can also play a role in the absorption characteristics. For example, some carbazole-based styryl dyes exhibit a bathochromic (red) shift in their absorption spectra in chlorinated solvents like dichloromethane (B109758) and chloroform. nih.gov The absorption maxima of poly(N-vinylcarbazole) (PVK), a polymer composed of N-vinylcarbazole units, show a red shift from 336 nm to 437 nm upon chemical grafting of anthracene (B1667546) units, leading to a reduction in the optical band gap from 3.52 eV to 2.33 eV. researchgate.net

Table 1: Representative UV-Vis Absorption Data for Related Carbazole Derivatives

| Compound | Solvent | Absorption Maxima (λmax, nm) | Molar Extinction Coefficient (ε, M-1cm-1) |

| Poly(N-vinylcarbazole) | Chloroform | 336 | Not Specified |

| Anthracene-grafted PVK | Chloroform | 437 | Not Specified |

Fluorescence Emission Spectroscopy: Wavelength Maxima and Quantum Yields

N-vinylcarbazole and its derivatives are known for their fluorescent properties. The fluorescence of N-vinyl carbazole in mixed solvents of ethanol (B145695) and water shows emission peaks that can be influenced by aggregation. researchgate.net Poly(N-vinylcarbazole) (PNVC) exhibits both normal fluorescence peaks at 351 nm and 362 nm, as well as an excimer peak at wavelengths above 400 nm when excited at 280 nm.

The fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process, is a key parameter. For some highly fluorescent carbazole-based compounds, quantum yields in dichloromethane have been reported to be in the range of 0.72 to 0.89. The fluorescence quantum yield is calculated as the ratio of the number of photons emitted through fluorescence to the number of photons absorbed. nih.gov In the solid state, these compounds also exhibit high quantum yields, ranging from 0.40 to 0.85.

The solvent can significantly impact fluorescence emission. Carbazole-based styryl dyes show a bathochromic shift in their emission in chlorinated solvents. nih.gov This solvent-dependent shift suggests a change in the electronic distribution in the excited state.

Table 2: Fluorescence Emission Data for Related Carbazole Systems

| Compound | Solvent/State | Excitation Wavelength (nm) | Emission Maxima (λem, nm) | Quantum Yield (ΦF) |

| Poly(N-vinylcarbazole) | Not Specified | 280 | 351, 362, >400 (excimer) | Not Specified |

| Carbazole-based compounds | Dichloromethane | Not Specified | 386-437 | 0.72-0.89 |

| Carbazole-based compounds | Solid State | Not Specified | 385-422 | 0.40-0.85 |

Stokes Shift Analysis and Solvatochromic Effects

The Stokes shift, which is the difference in energy (or wavelength) between the absorption and emission maxima, provides insights into the structural and electronic changes that occur in the excited state. A pronounced increase in the Stokes shift with increasing solvent polarity is a clear indication of the polar nature of the radiative excited state. researchgate.net This phenomenon, known as solvatochromism, is observed in many carbazole derivatives and suggests a larger dipole moment in the excited state compared to the ground state.

For instance, in a series of push-pull triarylamine molecules, a significant increase in the Stokes shift was observed with increasing solvent polarity, indicating a substantial change in the dipole moment upon excitation. researchgate.net Similarly, carbazole-based styryl dyes exhibit a bathochromic shift in both absorption and emission in polar chlorinated solvents, leading to changes in the Stokes shift. nih.gov The solvatochromic behavior of carbazole derivatives can be utilized to understand the nature of the excited state and the extent of intramolecular charge transfer (ICT). rsc.org

Time-Resolved Fluorescence Spectroscopy: Lifetime Measurements and Excited-State Dynamics

Time-resolved fluorescence spectroscopy is a powerful technique to probe the dynamics of excited states. The fluorescence lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state. For poly(N-vinylcarbazole) (PNVC), the lifetimes of the normal and excimer singlet excited states (S1) have been measured to be 5.34 ± 0.03 ns and 6.98 ± 0.03 ns, respectively. In general, the fluorescence lifetimes of carbazole and its derivatives in solution are in the nanosecond range. For carbazole itself, total S1 lifetimes have been reported to be in the range of 7–15 ns in various organic solvents. mdpi.com

The decay of the excited state can involve multiple processes, including fluorescence, intersystem crossing to a triplet state, and non-radiative decay. For carbazole, the S1 state can populate the triplet (T1) state via intersystem crossing, and this triplet state has a much longer lifetime, typically in the microsecond range. mdpi.com The fluorescence lifetime can be influenced by the molecular structure and the solvent environment. For some carbazole-based compounds, the fluorescence lifetimes in dichloromethane were measured to be between 2.09 and 3.91 ns.

Table 3: Fluorescence Lifetime Data for Carbazole and its Derivatives

| Compound | Solvent/State | Lifetime (τF, ns) |

| Poly(N-vinylcarbazole) (normal emission) | Not Specified | 5.34 ± 0.03 |

| Poly(N-vinylcarbazole) (excimer emission) | Not Specified | 6.98 ± 0.03 |

| Carbazole | Various organic solvents | 7-15 |

| Carbazole-based compounds | Dichloromethane | 2.09-3.91 |

Two-Photon Absorption (TPA) Properties

Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons, leading to an electronic transition that would typically require a single photon with twice the energy. Carbazole derivatives have been investigated for their TPA properties, which are crucial for applications such as two-photon fluorescence microscopy and 3D optical data storage.

The TPA cross-section (σ2) is a measure of the two-photon absorption probability. For a series of 3,6-bis(1-methyl-4-vinylpyridinium) carbazole (BMVC) derivatives, theoretical studies have shown that their diiodized forms and dications exhibit TPA in the near-infrared (NIR) region with large TPA cross-sections. nih.gov In another study, quinolinium-carbazole derivatives linked by a vinyl group showed TPA cross-sections of 491, 515, and 512 GM (Goeppert-Mayer units). nih.gov The TPA properties are highly dependent on the molecular structure, with factors such as the nature of donor and acceptor groups and the length of the π-conjugated system playing a significant role. rsc.orgmdpi.com For instance, nondegenerate TPA cross-sections of a new carbazole derivative were found to be at least twofold larger than the corresponding degenerate TPA values, which was attributed to intermediate state resonance enhancement. rsc.org

Table 4: Two-Photon Absorption Cross-Sections for Selected Carbazole Derivatives

| Compound | TPA Cross-Section (σ2, GM) |

| Quinolinium-carbazole derivative (M4) | 491 |

| Quinolinium-carbazole derivative (H2) | 515 |

| Quinolinium-carbazole derivative (H4) | 512 |

Impact of Molecular Structure on Photophysical Performance

For example, the introduction of electron-donating or electron-withdrawing groups can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the absorption and emission wavelengths. In carbazole-based styryl dyes, the nature of the substituent influences the extent of intramolecular charge transfer and thus the solvatochromic behavior. nih.gov

The linkage between carbazole units or between carbazole and other aromatic moieties also plays a critical role. The photophysical properties of N-thienylcarbazoles are remarkably dependent on the substitution position on the thiophene ring. Furthermore, the π-π stacking between carbazole rings in the solid state can be detrimental to room-temperature phosphorescence lifetime, whereas hetero π-π stacking between carbazole and pyridine (B92270) rings can be favorable. researchgate.net The development of poly(2,7-carbazole)s has demonstrated how controlling the polymer structure can lead to materials with optimized optical and electrical properties for applications in solar cells and LEDs. acs.org The rigid and planar structure of the carbazole unit contributes to high photophysical stability and efficient π-conjugation, which are desirable properties for optoelectronic materials. rsc.orgnih.gov

Computational and Theoretical Investigations of N Vinyl Tetrahydrocarbazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a important method for investigating the electronic structure of organic molecules. frontiersin.org It is used to calculate various properties, including molecular geometries, electronic energies, and the distribution of electron density. DFT methods have been successfully applied to predict the properties of vinyl polymers and to understand the reaction mechanisms of related carbazole (B46965) systems. researchgate.netnih.gov

In the context of the broader carbazole family, DFT calculations, often using the B3LYP functional with a 6-31G(d) basis set, have been employed to study the electronic properties and reactivity of various derivatives. nih.govresearchgate.net For instance, DFT has been utilized to understand the dehydrogenation mechanism of the parent compound, tetrahydrocarbazole, over palladium catalysts. acs.org Such studies calculate the reaction profile and identify the energy barriers for key steps, such as the initial hydrogen abstraction, showing that cleavage of C-H bonds at positions 1 and 4 is the dominant pathway. acs.org

Furthermore, theoretical calculations have been instrumental in elucidating the mechanisms of reactions that produce N-vinyl-tetrahydrocarbazole or use it as a reactant. For example, DFT calculations were performed to determine the mechanism of reactions involving P-nucleophiles with related vinyl compounds, which led to unusual double addition products. researchgate.net These computational approaches provide a level of detail about transition states and intermediate structures that is often inaccessible through experimental means alone.

HOMO-LUMO Energy Gap Analysis and Band Gap Estimation

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy difference between them, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's chemical reactivity, kinetic stability, and the wavelength of light it absorbs. ijarset.comlibretexts.org A smaller gap generally corresponds to higher reactivity and absorption at longer wavelengths. libretexts.org

While specific DFT calculations for the HOMO-LUMO gap of the this compound monomer are not extensively documented in readily available literature, studies on the corresponding polymer, Poly(N-vinylcarbazole) (PVK), and other carbazole derivatives provide significant insight. The electronic properties of PVK are fundamentally derived from its monomeric units. dergipark.org.tr

Theoretical studies on PVK using semi-empirical methods have extrapolated the HOMO-LUMO energy gap of the polymer to be approximately 7.818 eV. dergipark.org.tr This large gap is characteristic of non-conjugated polymers with a C-C backbone. dergipark.org.tr DFT calculations on various other carbazole-based donor-acceptor compounds show that the HOMO-LUMO gap can be tuned by chemical modification, with calculated values often correlating well with experimental optical band gaps. researchgate.netnankai.edu.cn For example, calculations for some carbazole derivatives have shown gaps in the range of 2.50 to 3.42 eV. nankai.edu.cn

Table 1: Calculated HOMO-LUMO Energy Gaps for Related Carbazole Compounds This table presents data for carbazole derivatives and the polymer to illustrate the typical range of energy gaps found in this class of materials, as direct data for the this compound monomer is not specified in the cited sources.

Theoretical Studies of Reactivity and Reaction Mechanisms

Theoretical studies are pivotal in understanding the reactivity of this compound and its core structure. DFT calculations are frequently used to map out reaction pathways, identify transition states, and calculate activation energies, thereby providing a detailed picture of the reaction mechanism. researchgate.netacs.org

A key aspect of the reactivity of the tetrahydrocarbazole moiety is its potential for aromatization through dehydrogenation. A combined experimental and DFT study on the dehydrogenation of tetrahydrocarbazole over a palladium surface revealed a detailed reaction profile. acs.org The calculations showed that the initial abstraction of a hydrogen atom has the highest energy barrier and that the reaction predominantly proceeds via cleavage of C-H bonds at the 1 and 4 positions of the cyclohexene (B86901) ring. acs.org

Furthermore, computational chemistry has been applied to understand the synthesis and subsequent reactions of N-vinyl derivatives. DFT calculations were employed to investigate the mechanism of the reaction between P-nucleophiles and related vinyl compounds, which provided insights into the formation of unexpected bis(phosphoryl) derivatives. researchgate.net Such studies are crucial for optimizing reaction conditions and predicting the outcomes of new synthetic routes. The reactivity of the vinyl group itself is also a subject of theoretical interest, particularly in polymerization reactions where it acts as the monomer's reactive site. mdpi.com

Prediction of Spectroscopic and Photophysical Properties

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic and photophysical properties of organic molecules. researchgate.net These calculations can forecast UV-Vis absorption spectra, excitation energies, and the nature of electronic transitions (e.g., π-π* or n-π*). libretexts.orgresearchgate.net

For carbazole-based compounds, TD-DFT calculations have been shown to provide results that correlate well with experimental data. researchgate.net For instance, studies on various carboline and carbazole derivatives using the ωB97XD functional have successfully predicted their maximum absorption wavelengths (λmax). researchgate.net The choice of functional and basis set is critical for accuracy, and solvent effects are often included in these models to better replicate experimental conditions. researchgate.net

While specific TD-DFT data for this compound is not detailed in the provided search results, the methodologies applied to similar structures are directly applicable. Such calculations would typically predict the main electronic transitions, which for this molecule would involve the π-system of the carbazole ring and the vinyl group. The photophysical properties of carbazole derivatives, including fluorescence, are also investigated using these theoretical tools, helping to explain phenomena like solvatochromism and the influence of molecular structure on emission properties. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. acs.org This method is particularly valuable for conformational analysis and for understanding intermolecular interactions in condensed phases.

MD simulations are also employed to investigate the interactions between molecules. In drug design and materials science, simulations can model the binding of a molecule to a receptor or the packing of molecules in a crystal. acs.orgnih.gov For this compound, MD simulations could be used to understand how individual molecules interact with each other in a solvent or in the solid state, providing insight into phenomena like aggregation, self-assembly, and the formation of excimers in the corresponding polymer, which is crucial for its application in organic electronics. researchgate.net Classical MD simulations have also been used to study phase transitions in carbazole-based organic crystals. nih.gov

Electrochemical Behavior and Applications of N Vinyl Tetrahydrocarbazole

Electrochemical Polymerization of N-vinyl-tetrahydrocarbazole

The electrochemical polymerization of N-vinylcarbazole (NVC), a closely related compound, has been a subject of study, providing insights into the potential behavior of this compound. The polymerization of NVC can be initiated through electrochemical oxidation. Direct anodic oxidation of the monomer typically leads to the formation of a polymer film on the surface of the electrode.

This process often results in a green, cross-linked polymer when the polymerization occurs through the aromatic rings. researchgate.net Protons that are released during the initial oxidation of the aromatic system can, in turn, induce polymerization through the vinyl group, leading to a linear-chain polymer. researchgate.net The electrochemically generated polymer films can be coated onto various conductive surfaces, such as carbon fibers, for potential applications in sensors and electronic devices. researchgate.net The properties and morphology of the resulting polymer film can be controlled by the electrochemical method used, such as cyclic voltammetry, chronoamperometry, or chronopotentiometry. researchgate.net

| Polymerization Method | Resulting Polymer Type (in NVC) | Key Feature |

| Direct Anodic Oxidation | Green, cross-linked polymer | Polymerization occurs through the aromatic rings. researchgate.net |

| Proton-Induced Polymerization | White, linear-chain polymer | Initiated by protons released during anodic oxidation. researchgate.net |

Anodic Dehydrogenative Aromatization of Tetrahydrocarbazoles to Carbazoles

A significant electrochemical application involving the tetrahydrocarbazole core is its conversion to a fully aromatic carbazole (B46965) structure. Research has demonstrated an efficient electrochemical method for the bromide-mediated anodic aromatization of N-protected 1,2,3,4-tetrahydrocarbazoles. figshare.comchemistryviews.org This process serves as an alternative to traditional methods that often require high temperatures and stoichiometric amounts of chemical oxidants. acs.org

The electrochemical reaction is typically carried out in an undivided cell using platinum electrodes. chemistryviews.org An inexpensive bromide source, such as Lithium Bromide (LiBr), is used as a mediator, with acetic acid (AcOH) acting as a sacrificial proton source. figshare.comacs.org The transformation is efficient for a variety of N-protected tetrahydrocarbazoles, including N-acetyl, N-tosyl, and N-benzyl derivatives, yielding the corresponding carbazoles in moderate to good yields. chemistryviews.org

The proposed mechanism involves the electrochemical generation of a bromonium ion equivalent. This species reacts with the tetrahydrocarbazole substrate to form an iminium intermediate. Subsequent elimination of hydrogen bromide (HBr) and a proton leads to an oxidized intermediate, and a repeat of this process results in the final aromatic carbazole product. chemistryviews.org

| Parameter | Condition | Source |

| Substrate | N-protected 1,2,3,4-tetrahydrocarbazole (B147488) | chemistryviews.org |

| Halogen Mediator | Lithium Bromide (LiBr) | figshare.comchemistryviews.org |

| Proton Source | Acetic Acid (AcOH) | figshare.comacs.org |

| Solvent | Acetonitrile (MeCN) | chemistryviews.org |

| Electrodes | Platinum (Pt) | chemistryviews.org |

| Cell Type | Undivided Cell | chemistryviews.org |

Redox Properties and Electrochemical Stability of this compound and Its Polymers

The redox properties of this compound are fundamental to its electrochemical behavior, particularly in polymerization. The process is initiated by the anodic oxidation of the monomer. The electrochemical behavior of the resulting polymers, particularly those derived from the closely related N-vinylcarbazole, demonstrates reversible electrochemical oxidation processes. rsc.org

Polymer films generated electrochemically, such as poly(N-vinylcarbazole), exhibit significant electrochromic behavior, changing color upon oxidation. rsc.org For example, some polycarbazole films can shift from a colorless or pale yellow neutral state to green and then to blue as they are oxidized from a radical cation state to a fully oxidized state. rsc.org

The polymers formed through electropolymerization are often robust and stable. For instance, poly(N-vinylcarbazole) films coated on carbon-fiber microelectrodes have shown stable and reversible behavior for over 24 days in an electrolyte solution, indicating good electrochemical stability for sensor applications. researchgate.net This stability is crucial for the development of reliable electronic and optoelectronic devices.

Electrochemical Functionalization Strategies for N-Heterocyclic Systems

Electrochemical synthesis has emerged as a powerful and sustainable strategy for the C-H functionalization of nitrogen-containing heterocycles, which is applicable to systems like tetrahydrocarbazole. nih.govresearchgate.net These methods provide an environmentally friendly alternative to conventional synthetic approaches by replacing stoichiometric chemical oxidants with electrons. nih.govrsc.org A key advantage of electrosynthesis is that the reactivity can be finely tuned by controlling the electrode potential or current. nih.gov

One of the classic electrochemical methods for functionalizing the α-position adjacent to a nitrogen atom in a heterocycle is the Shono-type anodic oxidation. rsc.orgsemanticscholar.org This reaction proceeds through the initial formation of a nitrogen-centered radical, which is then oxidized to an iminium ion intermediate. This electrophilic intermediate can be trapped by a nucleophile, such as an alcohol, to introduce a new functional group. rsc.orgsemanticscholar.org

Electrochemical strategies enable various transformations, including the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.gov These techniques have been successfully used for C-H amination, cross-coupling of free radicals, and other functionalizations of heteroarenes like indoles, pyrroles, and thiophenes, demonstrating the broad applicability of electrochemistry in modifying N-heterocyclic systems. nih.gov

Structure Property Relationships in N Vinyl Tetrahydrocarbazole Systems

Impact of Substituent Effects on Synthetic Pathways and Reaction Efficiency

The introduction of substituents onto the aromatic ring of the tetrahydrocarbazole moiety can alter the nucleophilicity of the nitrogen atom, which is a key factor in the N-vinylation reaction. Electron-donating groups (EDGs) generally increase the electron density on the nitrogen atom, thereby enhancing its nucleophilicity and facilitating the reaction with vinylating agents. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, making it less nucleophilic and potentially hindering the N-vinylation process, which may necessitate harsher reaction conditions or alternative catalytic systems to achieve comparable yields.

For instance, the synthesis of various substituted 1,2,3,4-tetrahydrocarbazoles can be achieved through methods like the Fischer indole (B1671886) synthesis, where substituted phenylhydrazines react with cyclohexanone (B45756). The yields of these reactions are dependent on the nature and position of the substituents on the phenylhydrazine (B124118) ring wjarr.com. Once the substituted tetrahydrocarbazole is obtained, the subsequent N-vinylation is also subject to these electronic effects. While specific studies on the N-vinylation of a wide range of substituted tetrahydrocarbazoles are not abundant, general principles of N-vinylation of heterocyclic compounds suggest that substrates with higher nucleophilicity will react more readily organic-chemistry.org.

The choice of catalyst and reaction conditions is also crucial and can be adapted to accommodate the electronic nature of the substituted tetrahydrocarbazole. For example, copper-catalyzed N-vinylation reactions have been shown to be effective for a variety of amides and azoles, and the efficiency of these systems can be sensitive to the electronic properties of the substrate organic-chemistry.org.

| Substituent Type on Tetrahydrocarbazole Ring | Expected Effect on Nitrogen Nucleophilicity | Anticipated Impact on N-Vinylation Reaction Efficiency |

|---|---|---|

| Electron-Donating Groups (e.g., -OCH3, -CH3) | Increase | Higher reaction rates and potentially higher yields under standard conditions. |

| Electron-Withdrawing Groups (e.g., -NO2, -CN) | Decrease | Slower reaction rates, potentially requiring stronger catalysts or more forcing reaction conditions to achieve good yields. |

| Halogens (e.g., -Cl, -Br) | Inductively withdrawing, but can participate in resonance. Overall effect can vary. | Moderate impact on reaction efficiency, may require optimization of reaction conditions. |

Influence of Molecular Architecture on Polymerization Kinetics and Resulting Polymer Characteristics

The molecular architecture of N-vinyl-tetrahydrocarbazole monomers, particularly the nature and position of substituents, plays a pivotal role in their polymerization kinetics and the ultimate characteristics of the resulting polymers. These structural modifications can influence the reactivity of the vinyl group, the steric hindrance around the propagating radical, and the solubility of both the monomer and the polymer, all of which have a direct impact on the polymerization process and the properties of the final material.

The electronic nature of substituents on the tetrahydrocarbazole ring can alter the reactivity of the vinyl monomer. Electron-donating substituents can increase the electron density of the vinyl double bond, potentially affecting its susceptibility to radical attack. Conversely, electron-withdrawing groups can decrease the electron density of the vinyl group. These electronic perturbations can influence the rate of propagation and termination steps in radical polymerization.

Steric effects are also a significant factor. Bulky substituents near the N-vinyl group can sterically hinder the approach of the propagating radical, leading to a decrease in the rate of polymerization. This steric hindrance can also influence the tacticity of the resulting polymer, which in turn affects its physical properties such as crystallinity and solubility.

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully applied to N-vinylcarbazole to produce polymers with well-defined molecular weights and low polydispersity indices mdpi.com. The application of such techniques to substituted this compound monomers would allow for precise control over the polymer architecture. The choice of RAFT agent and initiator would likely need to be optimized for each substituted monomer to achieve good control over the polymerization. The molecular weight and polydispersity of the resulting polymers are critical parameters that influence their mechanical, thermal, and optoelectronic properties nih.govresearchgate.net.

| Molecular Architectural Feature | Influence on Polymerization Kinetics | Impact on Resulting Polymer Characteristics |

|---|---|---|

| Substituent Electronic Effects (EDG vs. EWG) | Alters the reactivity of the vinyl monomer, potentially affecting propagation and termination rates. | Can influence the polymer's electronic properties and its interactions with other materials. |

| Substituent Steric Hindrance | May decrease the rate of polymerization due to hindered approach of the propagating radical. | Can affect the polymer's tacticity, solubility, and morphology. |

| Control over Molecular Weight and Polydispersity (e.g., via RAFT) | Allows for predictable polymerization rates and the synthesis of well-defined polymers. | Directly impacts mechanical strength, thermal stability, and processability of the polymer nih.govresearchgate.net. |

Correlation of Electronic Structure with Photophysical and Electrochemical Properties

The photophysical and electrochemical properties of this compound systems are directly governed by their electronic structure, which can be systematically tuned through the introduction of substituents on the carbazole (B46965) core. These properties are crucial for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The electronic structure, particularly the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dictates the absorption and emission characteristics, as well as the redox behavior of these materials. The introduction of electron-donating groups (EDGs) onto the tetrahydrocarbazole ring generally raises the HOMO energy level, while electron-withdrawing groups (EWGs) tend to lower both the HOMO and LUMO levels researchgate.netrsc.org. This modulation of the frontier orbital energies directly impacts the energy gap (Eg), which is the difference between the LUMO and HOMO energies. A smaller energy gap typically leads to a red-shift in the absorption and emission spectra.

For instance, studies on N-thienylcarbazoles have shown that the position and nature of substituents significantly affect their electronic and photophysical properties. Thienyl substituents at the 2,7-positions of the carbazole core lead to a high degree of π-conjugation and strong emission researchgate.net. Similarly, in other aromatic systems, the introduction of amino groups as strong donors can significantly alter the photophysical and electrochemical properties, leading to tunable emission colors and redox potentials nih.gov.

The electrochemical properties, such as oxidation and reduction potentials, are also directly linked to the HOMO and LUMO energy levels, respectively. A higher HOMO level facilitates oxidation (hole injection), while a lower LUMO level facilitates reduction (electron injection). The ability to tune these energy levels through substitution is critical for optimizing the performance of electronic devices by ensuring efficient charge injection and transport.

| Electronic Structure Parameter | Correlation with Photophysical Properties | Correlation with Electrochemical Properties |

|---|---|---|

| HOMO Energy Level | Influences the energy of the ground state and can affect the absorption spectrum. | Directly correlates with the oxidation potential; higher HOMO levels lead to easier oxidation. |

| LUMO Energy Level | Influences the energy of the excited state and the emission wavelength. | Directly correlates with the reduction potential; lower LUMO levels lead to easier reduction. |

| Energy Gap (Eg = LUMO - HOMO) | Determines the position of the lowest energy absorption and emission bands; a smaller gap results in a red-shift. | Represents the electrochemical gap, which is related to the stability of the material. |

Modulation of Charge Transport and Optoelectronic Properties through Structural Design

The design of the molecular structure of this compound-based polymers is a powerful strategy to modulate their charge transport and optoelectronic properties, which are fundamental to their performance in electronic devices. By strategically modifying the polymer architecture, it is possible to control the mobility of charge carriers (holes and electrons) and to fine-tune the light absorption and emission characteristics.

Poly(N-vinylcarbazole) (PVK) is a well-known hole-transporting material, where charge transport occurs via hopping between the carbazole side chains mdpi.com. The efficiency of this process is highly dependent on the intermolecular and intramolecular overlap of the carbazole units. The introduction of substituents on the tetrahydrocarbazole ring can influence the packing of the polymer chains in the solid state, thereby affecting the charge carrier mobility. For example, bulky substituents may disrupt the π-π stacking between carbazole moieties, potentially leading to lower mobility. Conversely, substituents that promote ordered packing could enhance charge transport.

The optoelectronic properties of these polymers can also be tailored through structural design. The incorporation of electron-donating or electron-withdrawing groups can modify the energy levels and the bandgap of the polymer, as discussed in the previous section. This allows for the tuning of the polymer's absorption spectrum to better match the solar spectrum in photovoltaic applications, or to achieve specific emission colors in OLEDs.

| Structural Design Strategy | Impact on Charge Transport Properties | Impact on Optoelectronic Properties |

|---|---|---|

| Introduction of Substituents on the Tetrahydrocarbazole Ring | Can influence polymer chain packing and intermolecular interactions, thereby affecting charge carrier mobility. | Modifies the electronic structure, leading to tunable absorption and emission spectra. |

| Copolymerization with Functional Monomers | Can introduce electron-transporting properties, leading to bipolar materials with balanced charge transport. | Allows for the combination of different chromophores to achieve desired optical properties. |

| Control of Polymer Topology (e.g., linear vs. star-shaped) | Different topologies can lead to variations in solid-state morphology and charge transport pathways mdpi.com. | Can influence the photophysical properties due to differences in inter- and intramolecular interactions. |

Future Research Directions and Challenges in N Vinyl Tetrahydrocarbazole Chemistry

Exploration of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of N-vinyl-tetrahydrocarbazole often involves multi-step processes that may utilize harsh reagents and generate significant waste. A primary future research direction lies in the development of novel and sustainable synthetic methodologies that are more environmentally benign and economically viable.

One promising avenue is the exploration of "green chemistry" approaches. researchgate.net This includes the use of greener solvents, catalysts, and reaction conditions. For instance, methodologies that minimize the use of hazardous organic solvents by employing solvent-free reactions or alternative media like water or supercritical fluids are highly desirable. jddhs.com The development of catalytic systems, particularly those based on abundant and non-toxic metals, could also significantly improve the sustainability of NVTHC synthesis. Researchers are increasingly looking into biocatalysis, which utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild conditions. jddhs.com

A comparative look at different synthetic approaches for tetrahydrocarbazole derivatives reveals a move towards more sustainable methods. wjarr.com The well-established Fischer indole (B1671886) synthesis, a common method for creating the carbazole (B46965) core, can be adapted with greener catalysts and conditions. wjarr.comresearchgate.net The challenge remains in efficiently and sustainably attaching the vinyl group to the nitrogen atom of the tetrahydrocarbazole ring.

Advancements in Controlled Polymerization for Precision Material Synthesis

To fully unlock the potential of this compound in advanced material applications, precise control over the polymerization process is crucial. This allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (polydispersity), and complex architectures. Future research will heavily focus on advancing controlled polymerization techniques for NVTHC.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a particularly versatile and powerful method for the controlled polymerization of a wide range of vinyl monomers. rsc.orgresearchgate.netmdpi.comnih.gov Significant progress has been made in the RAFT polymerization of the closely related N-vinylcarbazole (NVC), providing valuable insights for the polymerization of NVTHC. rsc.orgresearchgate.net Research has shown that the choice of the RAFT agent is critical for achieving good control. rsc.orgresearchgate.netmdpi.com For instance, trithiocarbonates have been found to provide excellent control over the polymerization of NVC, yielding polymers with low dispersity. rsc.orgresearchgate.net

Future work in this area will likely involve the systematic screening and design of new RAFT agents specifically tailored for the polymerization of NVTHC. The bulky tetrahydrocarbazole group may present steric challenges that require optimization of the RAFT agent's structure. The development of ab initio or acid-triggered RAFT polymerization techniques that operate without conventional radical initiators could also enhance the quality of the resulting polymers by improving end-group fidelity. ethz.ch

Beyond linear polymers, controlled polymerization techniques open the door to the synthesis of more complex macromolecular architectures, such as block copolymers, star polymers, and graft copolymers. researchgate.net These advanced architectures can lead to materials with unique self-assembly properties and enhanced performance in various applications. A key challenge will be to develop efficient strategies for the synthesis of these complex structures incorporating NVTHC.

| Controlled Polymerization Technique | Key Advantages for NVTHC | Potential Research Directions |

| RAFT Polymerization | High tolerance to functional groups, applicable to a wide range of monomers. nih.gov | Design of novel RAFT agents for improved control, exploration of initiator-free methods. ethz.ch |

| Atom Transfer Radical Polymerization (ATRP) | Well-established for a variety of monomers, allows for the synthesis of complex architectures. mdpi.com | Overcoming potential catalyst poisoning by the nitrogen in the carbazole ring. |

| Cationic Polymerization | Can be used for N-vinyl monomers. nih.gov | Achieving better control over molecular weight and dispersity. |

Development of Next-Generation Advanced Material Applications

The unique electronic and photophysical properties of the carbazole moiety make polymers derived from this compound highly promising for a range of next-generation advanced material applications. rsc.orgresearchgate.netresearchgate.net A significant portion of future research will be dedicated to exploring and optimizing these applications.

In the field of organic electronics, poly(N-vinylcarbazole) (PVK) is a well-known hole-transporting material used in organic light-emitting diodes (OLEDs), photovoltaic devices, and photorefractive materials. researchgate.net PNVTHC, with its modified carbazole core, could offer tuned electronic properties, such as a different oxidation potential, which could be beneficial for applications in high-voltage batteries or as a host material for phosphorescent emitters in OLEDs. mdpi.com The development of functionalized NVTHC monomers, for example, by introducing electron-withdrawing or electron-donating groups onto the tetrahydrocarbazole ring, could provide a powerful tool for fine-tuning the material's properties for specific applications. mdpi.com

Another exciting area is the development of nanocomposites. By incorporating nanoparticles, such as magnetic iron oxide, into a PNVTHC matrix, it is possible to create multifunctional materials with novel magnetic and electronic properties. rsc.org The interaction between the polymer and the nanoparticles can be controlled through the polymerization process, leading to hierarchical structures with tailored performance. rsc.org

Furthermore, the ability to create well-defined polymer architectures, as discussed in the previous section, will be crucial for developing advanced applications. For instance, block copolymers containing PNVTHC segments could self-assemble into ordered nanostructures, which is highly desirable for applications in organic photovoltaics and nanoelectronics.

Integration of Computational Studies for Predictive Material Design

The traditional trial-and-error approach to materials discovery can be time-consuming and expensive. The integration of computational studies offers a powerful tool for accelerating the design and development of new materials based on this compound. mit.edunih.govenergy.gov Future research will increasingly rely on computational modeling to predict material properties and guide experimental efforts. escholarship.orgfrontiersin.org

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the electronic properties of NVTHC monomers and their corresponding polymers. escholarship.org This includes predicting oxidation potentials, energy levels, and charge transport properties, which are crucial for applications in organic electronics. escholarship.org Computational tools can also be employed to study the mechanism of polymerization, helping to identify the most effective catalysts and reaction conditions. nih.gov

Molecular dynamics simulations can provide insights into the morphology and bulk properties of PNVTHC and its blends or composites. nih.gov This can help in understanding how the polymer chains pack in the solid state and how this affects properties like charge mobility. Machine learning algorithms can be trained on experimental and computational data to develop predictive models for material properties. mit.edunih.govmit.edu This data-driven approach can significantly speed up the screening of new candidate materials with desired characteristics.

A key challenge in this area is the development of accurate and efficient computational models that can capture the complexity of these materials. Close collaboration between computational and experimental chemists will be essential for validating the theoretical predictions and refining the computational models.

| Computational Technique | Application in NVTHC Research | Expected Outcome |

| Density Functional Theory (DFT) | Prediction of electronic properties of monomers and polymers. escholarship.org | Guidance for designing materials with tailored electronic properties for OLEDs and photovoltaics. |

| Molecular Dynamics (MD) | Simulation of polymer chain packing and morphology. nih.gov | Understanding of structure-property relationships for optimizing charge transport. |

| Machine Learning (ML) | Development of predictive models for material properties. mit.edumit.edu | Accelerated discovery of new NVTHC-based materials with desired functionalities. |

Synergistic Approaches with Emerging Technologies and Interdisciplinary Research

The future of this compound chemistry will also be shaped by synergistic approaches that combine its unique properties with emerging technologies and foster interdisciplinary research. The potential applications of NVTHC-based materials often lie at the intersection of chemistry, physics, materials science, and engineering.

For example, the development of flexible and wearable electronic devices represents a significant opportunity for PNVTHC. researchgate.net Its potential as a hole-transporting material, combined with the processability of a polymer, makes it an attractive candidate for flexible displays, sensors, and energy harvesting devices. This will require collaboration with engineers to integrate these materials into functional devices.

The intersection of PNVTHC chemistry with nanotechnology is also a promising area. The synthesis of PNVTHC-based nanocomposites, as mentioned earlier, is one example. Another is the use of PNVTHC as a functional coating for nanoparticles or as a component in self-assembled nanostructures.

Furthermore, the biological and medicinal chemistry of tetrahydrocarbazole derivatives is an active area of research, with some compounds showing potential as pharmacological agents. wjarr.comresearchgate.net While the focus of this article is on materials chemistry, interdisciplinary research could explore potential biomedical applications of functionalized PNVTHC, for instance, in drug delivery or bioimaging, leveraging the fluorescent properties of the carbazole core.

Ultimately, the successful advancement of this compound chemistry will depend on a collaborative and interdisciplinary approach, where chemists work alongside physicists, materials scientists, and engineers to address fundamental challenges and unlock the full potential of this versatile chemical compound.

Q & A

Q. What are the established synthetic routes for N-vinyl-tetrahydrocarbazole, and how are they validated?

this compound is typically synthesized via Friedel-Crafts alkylation or acid-catalyzed cyclization of substituted hydrazines with cyclohexanone derivatives. For example, details the synthesis of tetrahydrocarbazole derivatives using IR, NMR, and mass spectrometry for validation. A common method involves sulfuric acid catalysis (e.g., 10% aqueous H₂SO₄), yielding substituted tetrahydrocarbazoles with moderate-to-high efficiency (45–78% yields, as shown in , Table 1). Researchers should cross-validate product purity using chromatographic techniques (HPLC, TLC) alongside spectral data to confirm structural integrity .

Q. How should researchers handle safety protocols for this compound in laboratory settings?